molecular formula C19H20Cl2N4O B2630771 1-(6-cyclopropylpyrimidin-4-yl)-N-(2,3-dichlorophenyl)piperidine-3-carboxamide CAS No. 1788674-14-5

1-(6-cyclopropylpyrimidin-4-yl)-N-(2,3-dichlorophenyl)piperidine-3-carboxamide

カタログ番号 B2630771
CAS番号: 1788674-14-5
分子量: 391.3
InChIキー: OWMJQFWLGLHMIW-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-(6-cyclopropylpyrimidin-4-yl)-N-(2,3-dichlorophenyl)piperidine-3-carboxamide, also known as CPP-115, is a potent and selective inhibitor of the enzyme called GABA aminotransferase (GABA-AT). GABA-AT is responsible for breaking down the neurotransmitter gamma-aminobutyric acid (GABA) in the brain. By inhibiting GABA-AT, CPP-115 increases the levels of GABA in the brain, which can have a variety of effects on brain function.

科学的研究の応用

Antimicrobial Applications

The compound has shown potential in antimicrobial applications. For instance, derivatives of the chemical structure have demonstrated significant antibacterial and antifungal activities. Compounds with structural variations akin to this chemical have been synthesized and tested against organisms like S. aureus, S. pyogenes, E. coli, P. aeruginosa, C. albicans, A. niger, and A. clavatus. Some derivatives exhibited excellent activity compared to standard drugs like ampicillin (N. Patel & S. D. Patel, 2010).

Receptor Antagonist Studies

The compound and its derivatives have been actively studied as antagonists for specific receptors. Notably, certain pyrazole derivatives structurally related to this compound have been identified as potent, specific antagonists for brain cannabinoid receptors. These derivatives have been instrumental in understanding receptor binding sites and serving as pharmacological probes. The structural requirements for potent antagonistic activity against cannabinoid CB1 receptors have been outlined based on derivatives of this compound (R. Lan et al., 1999). Additionally, the molecular interaction of similar antagonists with the CB1 cannabinoid receptor has been thoroughly analyzed, contributing significantly to the development of unified pharmacophore models for cannabinoid receptor ligands (J. Shim et al., 2002).

Process Development for Pharmaceutical Applications

The compound's derivatives have been part of process development for pharmaceutical applications. For instance, a potent calcitonin gene-related peptide (CGRP) receptor antagonist structurally related to this compound has been synthesized, demonstrating a convergent, stereoselective, and economical process applicable on a multikilogram scale (Reginald O. Cann et al., 2012).

Inhibition of Viral Enzymes

Derivatives of this compound have been explored as inhibitors of viral enzymes. For example, the piperidine-4-yl-aminopyrimidine class, including derivatives of this chemical structure, has been studied as non-nucleoside reverse transcriptase inhibitors (NNRTIs) for HIV-1, displaying potent activity against wild-type HIV-1 and a range of NNRTI-resistant mutant viruses (Guozhi Tang et al., 2010).

特性

IUPAC Name

1-(6-cyclopropylpyrimidin-4-yl)-N-(2,3-dichlorophenyl)piperidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20Cl2N4O/c20-14-4-1-5-15(18(14)21)24-19(26)13-3-2-8-25(10-13)17-9-16(12-6-7-12)22-11-23-17/h1,4-5,9,11-13H,2-3,6-8,10H2,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWMJQFWLGLHMIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C2=NC=NC(=C2)C3CC3)C(=O)NC4=C(C(=CC=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20Cl2N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(6-cyclopropylpyrimidin-4-yl)-N-(2,3-dichlorophenyl)piperidine-3-carboxamide

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。